N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide
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Overview
Description
N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyridine ring substituted at the 3-position with a methanesulfonamide group, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method is the reaction of 3-pyridylmethanesulfonyl chloride with dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of enzymes that utilize sulfonamide-containing substrates. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
N,N-dimethyl-1-(pyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methanesulfonamide group. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and the ability to form stable complexes with metal ions. These features make it particularly useful in applications requiring specific interactions with biological or inorganic systems.
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-3-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)7-8-4-3-5-9-6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWZHIMDJCTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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